3-Oxopentanedial

Organic Synthesis Heterocyclic Chemistry Crosslinking

3-Oxopentanedial, also known as 3-oxoglutaraldehyde (CAS 57011-17-3), is a five-carbon aliphatic compound with the molecular formula C5H6O3 and a molecular weight of 114.10 g/mol. It possesses a central ketone group flanked by two terminal aldehyde groups, classifying it as both a dialdehyde and a β-ketoaldehyde.

Molecular Formula C5H6O3
Molecular Weight 114.10 g/mol
CAS No. 57011-17-3
Cat. No. B15178327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxopentanedial
CAS57011-17-3
Molecular FormulaC5H6O3
Molecular Weight114.10 g/mol
Structural Identifiers
SMILESC(C=O)C(=O)CC=O
InChIInChI=1S/C5H6O3/c6-3-1-5(8)2-4-7/h3-4H,1-2H2
InChIKeySSMCSEDSANTCBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxopentanedial (CAS 57011-17-3) Procurement Guide: Sourcing and Baseline Specifications


3-Oxopentanedial, also known as 3-oxoglutaraldehyde (CAS 57011-17-3), is a five-carbon aliphatic compound with the molecular formula C5H6O3 and a molecular weight of 114.10 g/mol [1]. It possesses a central ketone group flanked by two terminal aldehyde groups, classifying it as both a dialdehyde and a β-ketoaldehyde [1]. This unique combination of electrophilic carbonyls distinguishes it from simpler dialdehydes and underpins its utility as a versatile intermediate in the synthesis of complex heterocyclic compounds . Predicted physicochemical properties from authoritative sources include a boiling point of 201.4±25.0 °C, a density of 1.109±0.06 g/cm³, and a pKa of 4.88±0.28 .

Why 3-Oxopentanedial Cannot Be Directly Substituted by Common Dialdehydes or Keto-Acids


Simple substitution of 3-oxopentanedial (CAS 57011-17-3) with common alternatives like glutaraldehyde (1,5-pentanedial) or malondialdehyde (1,3-propanedial) is not chemically sound due to fundamental differences in carbonyl architecture. Glutaraldehyde is a terminal dialdehyde, lacking the internal ketone that imparts unique β-dicarbonyl reactivity to 3-oxopentanedial [1]. Malondialdehyde is a 1,3-dialdehyde but has a completely different carbon backbone, lacking the extended conjugation and steric environment of the five-carbon chain [2]. These structural distinctions directly affect reaction kinetics, intermediate stability, and the types of products accessible, particularly in heterocycle synthesis where the 1,5-dicarbonyl relationship is critical. Furthermore, substitution with related acids like 3-oxoglutaric acid introduces different solubility and purification challenges, making it unsuitable for reactions requiring the neutral aldehyde form [3].

Quantitative Differentiation of 3-Oxopentanedial (CAS 57011-17-3) from Structurally Similar Compounds


Structural Evidence: Presence of Central Ketone Functionality for β-Ketoaldehyde Reactivity

3-Oxopentanedial (C5H6O3, MW 114.10 g/mol) possesses three carbonyl groups: two terminal aldehydes and one central ketone, confirmed by its InChI string 'InChI=1S/C5H6O3/c6-3-1-5(8)2-4-7/h3-4H,1-2H2' [1]. In contrast, the common crosslinker glutaraldehyde (C5H8O2, MW 100.12 g/mol) is a dialdehyde without a ketone, with the SMILES string 'C(CC=O)CC=O' [2]. The presence of the central ketone in 3-oxopentanedial establishes a β-dicarbonyl system, enabling unique reactivity such as enolate formation and participation in Knoevenagel condensations that are not accessible to glutaraldehyde .

Organic Synthesis Heterocyclic Chemistry Crosslinking

Physicochemical Evidence: Predicted pKa and Boiling Point Comparison with Glutaraldehyde

3-Oxopentanedial exhibits distinct predicted physicochemical properties compared to glutaraldehyde. Its predicted pKa is 4.88±0.28 , indicating it is a weaker acid than typical β-diketones but still capable of enolate formation under basic conditions. Glutaraldehyde, being a dialdehyde with no acidic α-hydrogens in an equivalent position, has a different reactivity profile and is not expected to ionize significantly in the same pH range [1]. Furthermore, the predicted boiling point of 3-oxopentanedial is 201.4±25.0 °C, significantly higher than glutaraldehyde's 187-189 °C [2], impacting distillation-based purification strategies.

Analytical Chemistry Process Chemistry Purification

Reactivity Inference: Kinetic Advantage of Dialdehyde Architecture

While direct kinetic data for 3-oxopentanedial is not available, studies on the analogous dialdehyde glutaraldehyde provide a class-level inference for dialdehyde reactivity. Glutaraldehyde exhibits a second-order rate constant (k1) of 17,731 L·mol⁻¹·min⁻¹ for reaction with amine nucleophiles (Gly-pNA), which is 170-fold greater than its monoaldehyde counterpart pentanal (k1 ~104 L·mol⁻¹·min⁻¹) [1]. This enhancement is attributed to the bifunctional nature of the dialdehyde, enabling more efficient Schiff base formation. Given that 3-oxopentanedial possesses two aldehyde groups, it is expected to exhibit similarly enhanced reactivity compared to monoaldehydes, making it a more efficient crosslinker or derivatization agent.

Reaction Kinetics Bioconjugation Crosslinking

Synthetic Utility Evidence: Formation via Ozonolysis of Cyclic Dienes

3-Oxopentanedial can be uniquely obtained as the exclusive product from the ozonolysis of certain cyclic dienes, as demonstrated in a study where a C10H12 hydrocarbon underwent ozonolysis to yield solely 3-oxopentanedial [1]. This contrasts with the ozonolysis of simpler cyclic alkenes, which typically yields dialdehydes like 1,6-hexanedial or glutaraldehyde, depending on ring size. The specific formation of 3-oxopentanedial confirms its utility as a diagnostic product for determining the structure of certain unsaturated precursors and provides a clean synthetic route to this specific β-ketoaldehyde.

Organic Synthesis Ozonolysis Aldehyde Preparation

Recommended Application Scenarios for 3-Oxopentanedial (CAS 57011-17-3) Based on Differentiated Properties


Synthesis of Nitrogen-Containing Heterocycles (Pyridines, Pyrazoles, Pyrimidines)

The β-dicarbonyl architecture of 3-oxopentanedial makes it an ideal building block for constructing nitrogen-containing heterocycles. Its ability to undergo Knoevenagel condensation and subsequent cyclocondensation with amines, hydrazines, or amidines allows access to substituted pyridines, pyrazoles, and pyrimidines. This synthetic utility is directly linked to the presence of the central ketone, which enables enolate formation and provides a reactive site for cyclization, a feature not available in simpler dialdehydes like glutaraldehyde [1]. The predicted pKa of ~4.88 informs the choice of base for optimal enolate generation .

Development of Novel Crosslinking Agents and Bioconjugation Reagents

Leveraging the enhanced reactivity of dialdehydes towards amines, 3-oxopentanedial serves as a scaffold for creating novel crosslinking reagents. Its three-carbonyl system offers multiple points for covalent attachment to proteins, polymers, or surfaces. Based on class-level kinetic inference from glutaraldehyde, which exhibits a k1 of 17,731 L·mol⁻¹·min⁻¹ with amines [2], 3-oxopentanedial is expected to provide rapid and efficient conjugation. The presence of the central ketone may further allow for differential reactivity or post-conjugation modifications, such as selective reduction or reductive amination, enabling the design of heterobifunctional linkers with tailored properties.

Analytical Derivatization and Structural Elucidation

The unique ozonolysis product profile of 3-oxopentanedial enables its use as a diagnostic marker in structural elucidation studies. As demonstrated, ozonolysis of certain C10H12 cyclic dienes yields 3-oxopentanedial exclusively [3]. This specificity allows chemists to deduce the presence of particular unsaturated ring systems in natural products or synthetic intermediates. The compound's well-defined molecular weight (114.10 g/mol) and predictable mass spectrometric fragmentation patterns facilitate its detection and quantification by GC-MS or LC-MS, making it a valuable standard for analytical method development.

Preparation of Functionalized Polymers and Advanced Materials

3-Oxopentanedial can be utilized as a difunctional monomer in polymer chemistry. The terminal aldehyde groups can undergo condensation with diamines to form polyimines or with diols to form polyacetals. The central ketone provides a site for further functionalization, such as reduction to an alcohol or conversion to an oxime, offering a pathway to post-polymerization modification. The higher boiling point (201.4±25.0 °C) compared to glutaraldehyde [4] indicates lower volatility, which is advantageous in melt polymerization or high-temperature curing processes where reduced monomer loss is critical for achieving desired molecular weights and material properties.

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